2,4-Diaminodiphenylamine
Overview
Description
2,4-Diaminodiphenylamine is an organic compound with the chemical formula C12H13N3. It is a white to pale yellow solid with a faint ammoniacal odor . This compound is primarily used as an intermediate in the synthesis of dyes and pigments, including azo dyes and hair dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminodiphenylamine typically involves the reaction of aniline with sodium nitrite under acidic conditions to produce nitrosoaniline, which is then reduced to form this compound . The reaction conditions include maintaining an acidic environment and using reducing agents to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced reduction techniques and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminodiphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Diaminodiphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a component in diagnostic reagents.
Mechanism of Action
The mechanism of action of 2,4-Diaminodiphenylamine involves its ability to undergo diazotization reactions, which are crucial steps in the formation of azo compounds . These reactions involve the formation of diazonium salts, which can then react with various nucleophiles to form azo dyes. The molecular targets and pathways involved include the interaction with aromatic compounds and the formation of stable azo linkages .
Comparison with Similar Compounds
2,4-Dinitrodiphenylamine: This compound has similar structural features but contains nitro groups instead of amino groups.
2,4-Diaminotoluene: Similar in structure but with a methyl group attached to the benzene ring.
Uniqueness: 2,4-Diaminodiphenylamine is unique due to its dual amino groups positioned at the 2 and 4 positions on the benzene ring, which allows for versatile chemical reactivity and the formation of a wide range of derivatives . Its ability to undergo diazotization and form stable azo compounds makes it particularly valuable in dye synthesis .
Properties
IUPAC Name |
1-N-phenylbenzene-1,2,4-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLIUIVGWBSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159619 | |
Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-17-4 | |
Record name | 2,4-Diaminodiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminodiphenylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401132 | |
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Record name | 2,4-Diaminodiphenylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2,4-DIAMINODIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45DN363J8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Diaminodiphenylamine in the synthesis of polypyrrole nanospheres?
A: this compound acts as a crucial initiator in the template-free synthesis of water-dispersible polypyrrole nanospheres []. It interacts with acids present in the reaction mixture to form cations. These cations further interact with anions, leading to the self-assembly of nanomicelles. The this compound molecules stabilize these nanomicelles, which then act as templates for encapsulating pyrrole monomers and oxidants. This encapsulation facilitates the polymerization process and ultimately results in the formation of polypyrrole nanospheres [].
Q2: How does the size of the acid used in the reaction affect the resulting polypyrrole nanostructures?
A: Research indicates a direct correlation between the size of the acid employed and the diameter of the resulting polypyrrole nanospheres []. Smaller acids lead to the formation of polypyrrole nanostructures with smaller diameters [].
Q3: Can this compound be broken down by bacteria?
A: Yes, certain sulfate-reducing bacterial strains possess the ability to cometabolically transform this compound []. These bacteria, including Desulfovibrio sp. strain SHV, Desulfococcus sp. strain WHC, and Desulfomicrobium sp. strain WHB, can break down this compound into aniline and methylaniline as byproducts during their anaerobic metabolism [].
Q4: Does the position of the amino group on the aromatic ring influence the metabolic fate of this compound?
A: Yes, the position of the amino group is crucial. Anaerobic metabolism of this compound, which has amino groups in the ortho position, can lead to the formation of heterocyclic condensation products like phenazine and acridine derivatives [].
Q5: Are there established methods for separating and quantifying this compound?
A: Research exists on the separation and determination of this compound []. This likely involves analytical techniques like chromatography and spectroscopy, although the specific methods employed would be detailed in the full research article.
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